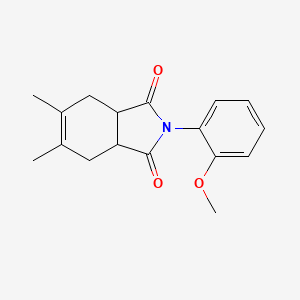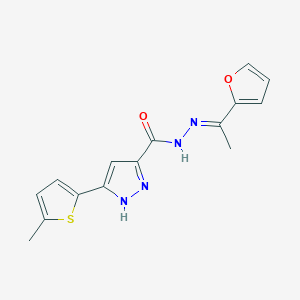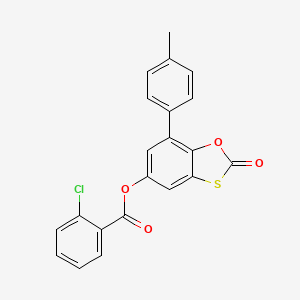![molecular formula C23H24BrN3OS B11644406 [1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone](/img/structure/B11644406.png)
[1-Amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl](4-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE is a complex organic compound that belongs to the class of thienoisoquinolines This compound is characterized by its unique structure, which includes a bromobenzoyl group, a piperidinyl group, and a thienoisoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Thienoisoquinoline Core: This step involves the cyclization of appropriate precursors to form the thienoisoquinoline core. Commonly used reagents include sulfur-containing compounds and aromatic amines.
Introduction of the Bromobenzoyl Group: The bromobenzoyl group is introduced through a Friedel-Crafts acylation reaction, using 4-bromobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperidinyl Group: The piperidinyl group is attached via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorobenzoyl)-5-(piperidin-1-yl)-thieno[2,3-c]isoquinolin-1-amine
- 2-(4-Methylbenzoyl)-5-(piperidin-1-yl)-thieno[2,3-c]isoquinolin-1-amine
- 2-(4-Fluorobenzoyl)-5-(piperidin-1-yl)-thieno[2,3-c]isoquinolin-1-amine
Uniqueness
Compared to similar compounds, 2-(4-BROMOBENZOYL)-5-(PIPERIDIN-1-YL)-6H,7H,8H,9H-THIENO[2,3-C]ISOQUINOLIN-1-AMINE is unique due to the presence of the bromobenzoyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C23H24BrN3OS |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
(1-amino-5-piperidin-1-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C23H24BrN3OS/c24-15-10-8-14(9-11-15)20(28)21-19(25)18-16-6-2-3-7-17(16)22(26-23(18)29-21)27-12-4-1-5-13-27/h8-11H,1-7,12-13,25H2 |
InChIキー |
VVMSZVGDQNIMCL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC3=C(C4=C2CCCC4)C(=C(S3)C(=O)C5=CC=C(C=C5)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(dimethylamino)phenyl]-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644324.png)
![4-(2-{[(4-chlorophenyl)sulfonyl]amino}-1,2-dihydroacenaphthylen-1-yl)-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B11644337.png)

![(5Z)-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11644351.png)
![4-benzyl-12,12-dimethyl-5-pentylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11644356.png)
![2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644359.png)
![butyl 4-{[(2E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoyl]amino}benzoate](/img/structure/B11644366.png)

![N-[3-(morpholin-4-yl)propyl]pyridine-4-carboxamide](/img/structure/B11644392.png)

![4-{5-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11644409.png)

![Dimethyl 1-(4-methoxybenzyl)-4-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11644417.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-](/img/structure/B11644418.png)
